molecular formula C10H6Br2N4 B6362557 2-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile CAS No. 1240574-03-1

2-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile

Cat. No. B6362557
CAS RN: 1240574-03-1
M. Wt: 341.99 g/mol
InChI Key: IGHPEMMRQSICKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including DBT, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of DBT is characterized by the presence of two bromine atoms attached to a 1,2,4-triazole ring, which is further linked to a benzonitrile group. The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .


Physical And Chemical Properties Analysis

DBT has a molecular weight of 341.99 g/mol. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not explicitly mentioned in the available literature.

Scientific Research Applications

Anticancer Agents

1,2,4-Triazole derivatives, including those with dibromo groups, have shown promising results as anticancer agents . They have been synthesized and evaluated against various human cancer cell lines, including MCF-7, Hela, and A549 . Some of these compounds have demonstrated cytotoxic activity lower than 12 μM against the Hela cell line .

Ligands for Transition Metals

Compounds like 3-Bromo-1H-1,2,4-triazole, which is structurally similar to the compound , are used as ligands for transition metals to create coordination complexes . These complexes can have various applications in catalysis, materials science, and medicinal chemistry .

Catalysts for Ester Synthesis

1,2,4-Triazoles can accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters . This property could potentially be exploited in the synthesis of various organic compounds .

Research Chemicals

The compound “2-[(3,5-Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile” could be used as a research chemical in the study of its properties and potential applications . It could also be used as a starting material or intermediate in the synthesis of other compounds .

Development of New Pharmaceuticals

Given the biological activity of similar compounds, “2-[(3,5-Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile” could potentially be used in the development of new pharmaceuticals . Its properties could be exploited to design drugs with improved pharmacokinetics and pharmacological properties .

Study of Aromatase Enzyme

Molecular docking studies have been done to understand the mechanism and binding modes of 1,2,4-triazole derivatives in the binding pocket of the aromatase enzyme . This could potentially be a field of study for “2-[(3,5-Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile” as well .

Future Directions

The future directions for the study of DBT and similar compounds could involve further exploration of their anticancer activities . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Therefore, DBT and similar compounds could be further studied for their potential therapeutic applications.

Mechanism of Action

Target of Action

1,2,4-triazole derivatives have been reported to show promising anticancer activity . They have been evaluated against various human cancer cell lines . The specific targets can vary depending on the specific derivative and the type of cancer cells.

Mode of Action

It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This suggests that the compound might interact with its targets through hydrogen bonding, leading to changes in the function of the targets.

Biochemical Pathways

Given the anticancer activity of 1,2,4-triazole derivatives , it can be inferred that the compound might affect pathways related to cell proliferation and survival. The exact downstream effects would depend on the specific targets and the type of cells.

Result of Action

Given the reported anticancer activity of 1,2,4-triazole derivatives , it can be inferred that the compound might induce cytotoxic effects in cancer cells, leading to their death or growth inhibition.

properties

IUPAC Name

2-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2N4/c11-9-14-10(12)16(15-9)6-8-4-2-1-3-7(8)5-13/h1-4H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHPEMMRQSICKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=NC(=N2)Br)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,5-Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile

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